4-(2-Hydroxyphenylamino)coumarin
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Overview
Description
4-(2-Hydroxyphenylamino)coumarin is a compound belonging to the coumarin family, which is known for its diverse biological and pharmacological properties. Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together. They are widely studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenylamino)coumarin typically involves the reaction of 4-hydroxycoumarin with 2-aminophenol. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity . One common method involves heating the reactants in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenylamino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and hydroquinones, which have distinct chemical and biological properties .
Scientific Research Applications
4-(2-Hydroxyphenylamino)coumarin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenylamino)coumarin involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor to many anticoagulant drugs.
7-Hydroxycoumarin: Known for its fluorescent properties and use in biochemical assays.
4-Methylumbelliferone: Used as a fluorescent marker and in the study of hyaluronan synthesis.
Uniqueness
4-(2-Hydroxyphenylamino)coumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-(2-hydroxyanilino)chromen-2-one |
InChI |
InChI=1S/C15H11NO3/c17-13-7-3-2-6-11(13)16-12-9-15(18)19-14-8-4-1-5-10(12)14/h1-9,16-17H |
InChI Key |
XCGAYCHTBAQHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=CC=C3O |
Origin of Product |
United States |
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